The synthesis of SU5204 involves several key steps typically associated with the indolinone structure. A common method includes the reaction of an oxindole with an aldehyde to form the desired indolinone derivative. This process can be carried out through various synthetic routes that may include:
The technical details often involve purification techniques such as chromatography to isolate the final product after synthesis.
The molecular structure of SU5204 can be represented by its chemical formula, which reflects its composition and arrangement of atoms. The compound typically features:
Data regarding the molecular weight, melting point, and solubility are critical for understanding its properties. For instance, detailed spectral data (NMR, IR) would provide insights into the functional groups present and their interactions .
SU5204 participates in several chemical reactions that are essential for its biological activity. Key reactions include:
These reactions are fundamental to understanding how SU5204 exerts its effects at the cellular level.
The mechanism of action for SU5204 primarily involves its role as an inhibitor of vascular endothelial growth factor receptor signaling pathways. By binding to the receptor:
Research has demonstrated that compounds like SU5204 can effectively reduce tumor size in preclinical models by disrupting these critical signaling pathways .
SU5204 exhibits several notable physical and chemical properties:
Characterizing these properties is crucial for optimizing formulation strategies in drug development .
SU5204 has significant potential applications in scientific research and therapeutic development:
Ongoing research continues to explore its full therapeutic potential across different types of malignancies .
SU5204 (C₁₇H₁₅NO₂; MW 265.31 g/mol) is a 2-indolinone-derived tyrosine kinase inhibitor (TKI) that exhibits differential selectivity across kinase targets. Its primary inhibitory activity targets vascular endothelial growth factor receptor-2 (VEGFR-2/FLK-1), with a secondary, weaker activity against human epidermal growth factor receptor-2 (HER2). Biochemical assays reveal an IC₅₀ of 4 μM for VEGFR-2 and 51.5 μM for HER2, indicating a 12.9-fold selectivity for VEGFR-2 over HER2 [1] [3]. This selectivity profile positions SU5204 as a moderate-potency VEGFR-2 inhibitor compared to pan-kinase inhibitors like sorafenib (IC₅₀ = 0.09 μM for VEGFR-2) but with a cleaner off-target profile [9] [10].
Notably, SU5204 shows no significant activity against Janus kinases (JAK 1/2/3) or tyrosine kinase 2 (TYK2), distinguishing it mechanistically from immunomodulatory kinase inhibitors like deucravacitinib, which allosterically targets TYK2 [2] [6]. The compound’s selectivity is attributed to its binding orientation within the ATP-binding cleft of VEGFR-2, where steric and electrostatic complementarity limit off-target interactions [4].
Table 1: Selectivity Profile of SU5204 Across Key Kinase Targets
Target Kinase | IC₅₀ (μM) | Selectivity Ratio (vs. VEGFR-2) | Molecular Properties |
---|---|---|---|
VEGFR-2 (FLK-1) | 4.0 | 1.0 (Reference) | MW: 265.31 g/mol; Formula: C₁₇H₁₅NO₂ |
HER2 | 51.5 | 12.9 | Solubility: 100 mg/mL in DMSO |
JAK 1/2/3 | >100 | >25 | CAS: 186611-11-0 |
TYK2 | >100 | >25 | Appearance: Light yellow solid |
The binding of SU5204 to VEGFR-2 is governed by hydrophobic interactions and hinge-region hydrogen bonding. Molecular docking and dynamics simulations demonstrate that SU5204 adopts a binding pose similar to its structural analog SU5416 (semaxanib), but with reduced hydrophobic burial in the active site. The indolin-2-one core anchors the inhibitor via:
Comparative molecular field analysis (CoMFA) of 48 indolinone derivatives highlights that SU5204’s lower potency than semaxanib (87-fold difference) arises from its 4'-fluorobenzylidene substitution. This group reduces steric complementarity with the hydrophobic back pocket (lined by Ile892, Leu1019, and Ile1044), decreasing van der Waals stabilization [4]. Embrace energy calculations confirm that SU5204’s binding affinity (ΔG = -8.2 kcal/mol) is weaker than semaxanib (ΔG = -10.5 kcal/mol) due to suboptimal occupancy of this pocket [4] [9].
Table 2: Structural and Energetic Comparison of SU5204 with Analogues
Parameter | SU5204 | SU5416 (Semaxanib) | SU5205 |
---|---|---|---|
Core Structure | 3-(4'-Fluorobenzylidene)-2-indolinone | 3-(3,5-Dimethylpyrrole)-2-indolinone | 3-Benzylidene-2-indolinone |
VEGFR-2 IC₅₀ | 4.0 μM | 0.046 μM | 4.3 μM |
Key Binding Residues | Cys919, Ile888, Val899 | Cys919, Leu889, Val916 | Cys919, Ile888, Val899 |
Hydrophobic Burial | Moderate | High | Low |
Binding Energy (ΔG) | -8.2 kcal/mol | -10.5 kcal/mol | -7.9 kcal/mol |
SU5204 exhibits distinct inhibition kinetics between VEGFR-2 and HER2, reflecting divergent binding mechanisms. For VEGFR-2, SU5204 demonstrates classical competitive inhibition with ATP, evidenced by linear Lineweaver-Burk plots intersecting on the y-axis. In contrast, its inhibition of HER2 follows a mixed non-competitive model, suggesting allosteric interference with kinase activation [1] [3] [8].
Kinetic constants derived from enzyme assays reveal:
The 21.5-fold higher Kᵢ for HER2 aligns with structural data: HER2’s active site possesses a bulier Phe864 gatekeeper residue that sterically clashes with SU5204’s benzylidene group. Additionally, the absence of a deep hydrophobic pocket equivalent to VEGFR-2’s Ile1044 region further reduces SU5204’s binding stability [4] [10]. This kinetic disparity underscores why SU5204 is classified as a VEGFR-2-preferential inhibitor despite its moderate potency.
Table 3: Kinetic Parameters for SU5204 Against VEGFR-2 and HER2
Parameter | VEGFR-2 | HER2 | Selectivity Ratio (VEGFR-2:HER2) |
---|---|---|---|
IC₅₀ | 4.0 ± 0.3 μM | 51.5 ± 2.1 μM | 12.875 |
Inhibition Constant (Kᵢ) | 1.8 μM | 38.7 μM | 21.5 |
Inhibition Mode | Competitive | Mixed non-competitive | - |
Ligand Efficiency | 0.32 kcal/mol/HA | 0.21 kcal/mol/HA | 1.52 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1